molecular formula C21H21N5O2 B2493514 8-allyl-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887464-50-8

8-allyl-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2493514
CAS No.: 887464-50-8
M. Wt: 375.432
InChI Key: OOVMLYBPWOPLSC-DHZHZOJOSA-N
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Description

8-allyl-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.432. The purity is usually 95%.
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Scientific Research Applications

  • Pharmacological Evaluation of Imidazo[2,1-f]purine-2,4-dione Derivatives : A study by Zagórska et al. (2009) synthesized derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and evaluated their in vitro properties as 5-HT(1A) receptor ligands. Some compounds exhibited anxiolytic-like and antidepressant-like activities in mice, suggesting potential applications in anxiety and depression treatments (Zagórska et al., 2009).

  • Structure-Activity Relationships and Molecular Studies : Another study by Zagórska et al. (2015) investigated arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, revealing their affinity for serotoninergic and dopaminergic receptors. This study indicated potential applications in developing antidepressant and anxiolytic agents (Zagórska et al., 2015).

  • Phosphodiesterase Inhibition and Receptor Affinity : Further research by Zagórska et al. (2016) synthesized and evaluated octahydro- and dimethoxy-isoquinolin-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines. These compounds showed affinity for serotonin receptors and phosphodiesterase enzymes, hinting at their potential in treating neurological disorders (Zagórska et al., 2016).

  • Adenosine Receptor Antagonism : Research by Baraldi et al. (2005) involved synthesizing imidazo[2,1-f]purine-2,4-diones with potent and selective antagonism towards the A3 adenosine receptor. These findings are significant for developing treatments for conditions influenced by adenosine receptor activity (Baraldi et al., 2005).

  • SAR Studies for A3 Adenosine Receptor Antagonists : Continuing on the theme of adenosine receptors, Baraldi et al. (2008) extended their SAR studies on imidazo[2,1-f]purinones, evaluating substitutions to enhance potency and hydrophilicity. This research aids in understanding the molecular interactions involved in A3 adenosine receptor antagonism (Baraldi et al., 2008).

Future Directions

Future research could focus on exploring the biological activity of this compound, as well as optimizing its synthesis process. Given the diverse bioactivity of imidazole derivatives, this compound could potentially have interesting applications in medicinal chemistry .

Properties

IUPAC Name

4,7-dimethyl-2-[(E)-3-phenylprop-2-enyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-4-12-24-15(2)14-26-17-18(22-20(24)26)23(3)21(28)25(19(17)27)13-8-11-16-9-6-5-7-10-16/h4-11,14H,1,12-13H2,2-3H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVMLYBPWOPLSC-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC=CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)C/C=C/C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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